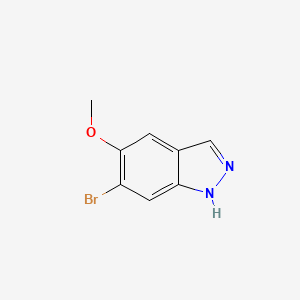

6-bromo-5-methoxy-1H-indazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRTZJDWQCNIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719272 | |

| Record name | 6-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206800-17-0 | |

| Record name | 6-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-5-METHOXY-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-bromo-5-methoxy-1H-indazole physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-bromo-5-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its properties, outlines a plausible synthetic route, and discusses its potential biological significance based on the activities of structurally related molecules.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some experimental values are available from commercial suppliers, other properties are predicted based on structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O | --INVALID-LINK-- |

| Molecular Weight | 227.06 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 203-208 °C | --INVALID-LINK-- |

| Boiling Point | Predicted: ~438.1 °C | Based on related compound[1] |

| pKa | Predicted: ~10.44 | Based on related compound |

| Solubility | No specific data available. Likely soluble in polar organic solvents like DMSO and DMF based on general solubility of indazole derivatives. |

Spectroscopic Data:

-

¹H NMR: Aromatic protons are expected to appear in the range of 7.0-8.0 ppm. The methoxy group protons would likely be a singlet around 3.8-4.0 ppm. The N-H proton of the indazole ring is expected to be a broad singlet at a higher chemical shift (>10 ppm).

-

¹³C NMR: Aromatic carbons are anticipated in the 100-150 ppm region. The methoxy carbon would likely appear around 55-60 ppm.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of aromatic and methyl groups, C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the known synthesis of the positional isomer, 7-bromo-5-methoxy-1H-indazole[2]. The general strategy involves the diazotization of a substituted aniline followed by cyclization.

Proposed Synthetic Pathway:

A potential synthetic route could start from 4-bromo-3-methoxyaniline, which would first be methylated at the 2-position. The resulting 4-bromo-2-methyl-3-methoxyaniline would then undergo diazotization followed by an intramolecular cyclization to yield this compound.

References

Technical Guide: 6-Bromo-5-methoxy-1H-indazole (CAS 1206800-17-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, recognized for its role in the development of targeted therapeutics, particularly as a bioisosteric analog of purines, enabling it to interact with ATP-binding sites of various enzymes. The strategic placement of bromo and methoxy substituents on the indazole ring provides a versatile platform for the synthesis of complex molecules with potential biological activity. This document provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a proposed synthetic route, and its potential applications in drug discovery, particularly as an intermediate in the synthesis of kinase inhibitors. Due to the limited publicly available experimental data for this specific compound, some information presented is based on the analysis of structurally related molecules and established principles in medicinal chemistry.

Physicochemical Properties

This compound is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1206800-17-0 | [1] |

| Molecular Formula | C₈H₇BrN₂O | [1] |

| Molecular Weight | 227.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 203-208 °C | [1] |

| SMILES String | COc1cc2cn[nH]c2cc1Br | [1] |

| InChI Key | USRTZJDWQCNIEN-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could start from a substituted 2-methylaniline, proceed through bromination and diazotization, followed by intramolecular cyclization.

General Experimental Protocol (Hypothetical)

Step 1: Bromination of 4-methoxy-2-methylaniline To a solution of 4-methoxy-2-methylaniline in a suitable solvent (e.g., chloroform or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by TLC until completion. The crude product, 2-bromo-4-methoxy-6-methylaniline, is then isolated through an appropriate work-up procedure, which may include quenching the excess bromine, extraction, and purification by column chromatography or recrystallization.

Step 2: Diazotization and Cyclization The resulting 2-bromo-4-methoxy-6-methylaniline is suspended in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This is followed by an intramolecular cyclization reaction to form the indazole ring. The reaction mixture is then neutralized, and the product, this compound, is isolated by filtration or extraction and purified.

Characterization Data (Predicted)

Experimental analytical data for this compound is scarce in the public domain. Table 2 summarizes the predicted spectroscopic and spectrometric data based on the analysis of structurally similar indazole compounds.

| Analysis | Predicted Data |

| ¹H NMR | Signals corresponding to aromatic protons and a methoxy group. The chemical shifts would be influenced by the bromo and methoxy substituents on the benzene ring. |

| ¹³C NMR | Resonances for the carbon atoms of the bicyclic indazole core and the methoxy group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=C and C=N aromatic ring stretching, C-O stretching, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 227/229, showing the characteristic isotopic pattern for a bromine-containing compound. |

Biological Significance and Applications in Drug Discovery

The indazole scaffold is a key feature in numerous biologically active molecules, particularly in the realm of oncology. Indazole derivatives are known to act as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a common hallmark of cancer.

While there is no specific biological data available for this compound, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The bromo substituent at the 6-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The methoxy group at the 5-position can also influence the electronic properties and metabolic stability of the final compound.

Role as a Kinase Inhibitor Scaffold

Indazole-based compounds have been successfully developed as inhibitors of several important kinase targets, including but not limited to:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Anaplastic Lymphoma Kinase (ALK)

-

Polo-like Kinase 4 (PLK4)

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Example Signaling Pathway: VEGFR

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial regulator of angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis. Indazole derivatives have been developed as potent inhibitors of VEGFR kinases.

References

6-bromo-5-methoxy-1H-indazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 6-bromo-5-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Indazole derivatives are recognized as important scaffolds in the development of therapeutic agents due to their wide range of biological activities.[1][2][3]

Core Chemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₈H₇BrN₂O | [4][5] |

| Molecular Weight | 227.06 g/mol | [4] |

| CAS Number | 1206800-17-0 | [4] |

| Appearance | Solid | |

| Melting Point | 203-208 °C |

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a representative synthesis for a closely related isomer, 7-bromo-5-methoxy-1H-indazole, is detailed below.[6] This procedure illustrates a common pathway for the synthesis of substituted indazoles.

Synthesis of 7-bromo-5-methoxy-1H-indazole[7]

This synthesis is a two-step process starting from 4-methoxy-2-methyl aniline.

Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide

-

A solution of bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml) is prepared.

-

To this solution, 4-methoxy-2-methyl aniline (9.30 ml, 72.9 mmol) is added dropwise at approximately 0°C.

-

After 3 hours, the reaction mixture is concentrated.

-

The residue is diluted with dichloromethane and then concentrated again.

-

Further dilution with ether and drying under high vacuum yields 18.5 g (85%) of 2-bromo-4-methoxy-6-methyl aniline hydrobromide.

Step 2: Preparation of 7-bromo-5-methoxy-1H-indazole

-

A solution of sodium nitrite (4.51 g, 65.4 mmol) in water (approx. 14 ml) is added dropwise to a suspension of 2-bromo-4-methoxy-6-methyl aniline hydrobromide (18.5 g, 62.3 mmol) in hydrochloric acid (8 M, 56 ml, 448 mmol) at 0°C.

-

After 10 minutes, the resulting solution is neutralized by adding solid sodium acetate to a pH of 4-5.

-

The obtained solution is added dropwise to a solution of 2-methyl-2-propanethiol (7.02 ml, 62.3 mmol) in ethanol (140 ml) at 0°C, and the mixture is stirred for 30 minutes.

-

The mixture is poured into ice and extracted twice with diethyl ether.

-

The organic layer is washed with water and brine, dried with magnesium sulfate, and concentrated.

-

The residue is dissolved in dimethyl sulfoxide (35 ml) and transferred to a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 ml) in a cold water bath (approx. 10°C).

-

The bath is removed, and the mixture is stirred for another 30 minutes.

-

The reaction mixture is poured into ice/concentrated hydrochloric acid.

-

The resulting mixture is extracted twice with dichloromethane, washed three times with water and then with brine, dried with magnesium sulfate, and concentrated.

-

The final product is obtained as a brown solid (10.1 g, 86%) after purification by preparative HPLC.

Biological Significance and Applications

Indazole derivatives are a prominent class of compounds in medicinal chemistry, known for a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][3] Specifically, substituted indazoles, such as 6-bromo-1-methyl-1H-indazol-4-amine, have been identified as crucial building blocks for the development of potent and selective kinase inhibitors, which are key targets in cancer and neurodegenerative disease research.[7]

The indazole scaffold's rigid structure and its ability to form hydrogen bonds make it an ideal framework for designing molecules that can interact with the active sites of enzymes like kinases.[2][7]

Below is a conceptual workflow illustrating the role of indazole derivatives in the development of kinase inhibitors.

Caption: Conceptual workflow for the development of kinase inhibitors from an indazole scaffold.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound - CAS:1206800-17-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 6-bromo-5-methoxy-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-5-methoxy-1H-indazole, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for its determination, including established experimental protocols and qualitative solubility information based on the properties of structurally related compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O | |

| Molecular Weight | 227.06 g/mol | |

| Appearance | Solid | |

| Melting Point | 203-208 °C | |

| CAS Number | 1206800-17-0 |

Solubility in Organic Solvents

While specific quantitative solubility data for this compound is not extensively reported, the solubility of indazole derivatives is generally understood. Indazoles, as a class of compounds, tend to be soluble in polar aprotic solvents and alcohols.

Table 2: Qualitative Solubility of Indazole Derivatives in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally Soluble[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Generally Soluble[1] |

| Methanol | Polar Protic (Alcohol) | Generally Soluble[1] |

| Ethanol | Polar Protic (Alcohol) | Generally Soluble |

| Acetonitrile | Polar Aprotic | Likely Soluble |

| Dichloromethane (DCM) | Nonpolar | Likely Sparingly Soluble |

| Diethyl Ether | Nonpolar | Likely Sparingly Soluble |

| Hexane | Nonpolar | Likely Insoluble |

Note: This table is based on general solubility trends for indazole derivatives and should be confirmed by experimental determination for this compound.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. The following sections detail methodologies for both thermodynamic and kinetic solubility determination.

Thermodynamic Solubility Assay

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature.[1] The shake-flask method is a common and reliable technique for this measurement.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is added to a solvent system from a concentrated stock solution (typically in DMSO). This method is often used in high-throughput screening environments.

Materials:

-

A concentrated stock solution of this compound in DMSO (e.g., 10 mM).[1]

-

The desired aqueous buffer or organic solvent.

-

96-well plates.

-

Plate shaker.

-

Plate reader (nephelometry or turbidimetry) or HPLC system.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[1]

-

Dilution: Add a small volume of the DMSO stock solution to the test solvent in a 96-well plate to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., 1-5%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).[1]

-

Analysis: Measure the amount of precipitated material using a nephelometer or turbidimeter. Alternatively, the concentration of the compound remaining in solution can be determined by HPLC after filtration or centrifugation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of an organic compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

6-bromo-5-methoxy-1H-indazole melting point and stability

An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-5-methoxy-1H-indazole: Melting Point and Stability Assessment

Abstract

This compound is a substituted indazole that serves as a critical building block in medicinal chemistry and pharmaceutical development. The indazole scaffold is a privileged structure, integral to a multitude of compounds exhibiting a wide array of biological activities, including potent kinase inhibitors for oncological applications.[1][2][3] A thorough understanding of the physicochemical properties of this intermediate, specifically its melting point and chemical stability, is paramount for its effective use in synthesis, process development, and for ensuring the quality and shelf-life of subsequent active pharmaceutical ingredients (APIs). This guide provides a detailed analysis of the melting point of this compound and presents a comprehensive framework for assessing its chemical stability under various stress conditions. It is intended to be a practical resource for researchers, chemists, and drug development professionals.

Physicochemical Characterization

The fundamental physicochemical properties of this compound are summarized below. These parameters are the foundation for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrN₂O | [4][5] |

| Molecular Weight | 227.06 g/mol | [4] |

| CAS Number | 1206800-17-0 | [4][5][6] |

| Appearance | Solid | [4] |

| Melting Point (°C) | 203-208 °C | [4] |

Melting Point Analysis: A Critical Purity Indicator

The melting point is one of the most fundamental and accessible indicators of a solid compound's purity. For this compound, the reported melting point range is 203-208 °C.[4]

Expert Insight: A sharp melting point range (typically < 2 °C) is indicative of high purity. A broad or depressed melting point range suggests the presence of impurities. In the context of synthesis, these impurities could include residual solvents, unreacted starting materials, or side-products such as positional isomers, which can be challenging to separate. Therefore, precise melting point determination is a crucial, self-validating quality control step before committing the material to a multi-step synthesis where impurities could lead to complex downstream issues.

This protocol describes the standard procedure for determining the melting point range using a digital melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. Gently crush the solid into a fine powder using a mortar and pestle.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a ramp rate. For an unknown compound or for high accuracy, a two-stage approach is best:

-

Rapid Ramp: A fast ramp (e.g., 10-15 °C/min) to quickly find an approximate melting range.

-

Slow Ramp: Repeat with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point found in the first run.

-

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂.

-

Chemical Stability Profile and Degradation Pathways

While extensive stability data for this compound is not widely published, its chemical structure—containing an electron-rich indazole ring, a methoxy group, and an aromatic bromine atom—allows for the prediction of potential degradation pathways based on established chemical principles for related molecules.[7][8] Understanding these potential liabilities is critical for defining appropriate storage conditions and anticipating incompatibilities during synthesis and formulation.

Potential Degradation Pathways:

-

Hydrolytic Degradation: The methoxy group's ether linkage could be susceptible to hydrolysis under harsh acidic or basic conditions, yielding the corresponding phenol.

-

Oxidative Degradation: The indazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or products of ring-opening.

-

Photolytic Degradation: Aromatic bromine compounds can be sensitive to UV light.[7] The energy from photons can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of radical intermediates that can trigger subsequent reactions.

-

Thermal Degradation: At elevated temperatures, halogenated organic compounds may undergo decomposition, which could involve the release of hydrogen bromide.[7]

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment (Forced Degradation)

To empirically determine the stability of this compound, a forced degradation study is the industry-standard approach. This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing to identify likely degradation products and establish degradation pathways. The results are crucial for developing stability-indicating analytical methods (e.g., HPLC) that can separate the parent compound from all potential degradants.

Caption: Experimental workflow for a forced degradation study.

This protocol provides a robust framework for assessing stability. An un-stressed sample (control) must be analyzed in parallel at each time point.

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

-

Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source (e.g., ICH Q1B guideline exposure). Run a parallel control sample wrapped in aluminum foil.

-

Thermal Degradation: Heat 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

-

-

Sample Quenching and Analysis:

-

After the incubation period, allow all samples to cool to room temperature.

-

Crucially, neutralize the acidic and basic samples with an equivalent amount of 0.1 M NaOH and 0.1 M HCl, respectively, before analysis to prevent damage to the HPLC column.

-

Analyze all stressed samples and the control sample by a suitable reverse-phase HPLC method with UV detection. Mass spectrometry (LC-MS) is highly recommended for identifying the mass of any degradation products.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

-

Recommended Storage and Handling

Based on the potential instabilities identified from the compound's structure, the following storage and handling procedures are recommended to ensure its integrity over time.

-

Storage Conditions: To minimize thermal, photolytic, and hydrolytic degradation, the compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment.[7] For long-term storage, refrigeration (2-8°C) is advisable.

-

Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may promote chemical degradation.[7]

Conclusion

This compound is a valuable intermediate in pharmaceutical research with a well-defined melting point of 203-208 °C, which serves as a primary indicator of its purity. While specific stability data is limited, a structural assessment points to potential degradation via hydrolysis, oxidation, photolysis, and thermal stress. The forced degradation protocol outlined in this guide provides a self-validating and robust experimental framework for researchers to definitively characterize the stability profile of this compound. Adherence to proper storage and handling protocols is essential to preserve its quality, ensuring reproducibility in synthetic applications and reliability in the drug development pipeline.

References

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

-

This compound. Boron Molecular. [Link]

-

1H-Indazole,6-broMo-3-Methoxy-. ChemWhat. [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. ARKIVOC. [Link]

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound 95 1206800-17-0 [sigmaaldrich.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. This compound CAS#: 1206800-17-0 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 6-bromo-5-methoxy-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for the heterocyclic compound 6-bromo-5-methoxy-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages data from closely related isomers and established analytical protocols to provide a robust resource for researchers. The information herein is intended to support the synthesis, characterization, and application of this compound in research and development.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below, providing a foundational understanding of the compound.

| Property | Value | Source |

| CAS Number | 1206800-17-0 | |

| Molecular Formula | C₈H₇BrN₂O | |

| Molecular Weight | 227.06 g/mol | |

| Appearance | Solid | |

| Melting Point | 203-208 °C | |

| SMILES String | COc1cc2cn[nH]c2cc1Br |

Proposed Synthesis of this compound

Experimental Protocol

Step 1: Preparation of 2-bromo-4-methoxy-6-methylaniline hydrobromide

-

In a suitable reaction vessel, dissolve bromine (72.9 mmol) in chloroform (60 ml).

-

Cool the solution to approximately 0°C using an ice bath.

-

Add 4-methoxy-2-methylaniline (72.9 mmol) dropwise to the cooled bromine solution.

-

Allow the reaction mixture to stir for 3 hours at 0°C.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with dichloromethane and concentrate again.

-

Further dilute with diethyl ether and dry under high vacuum to yield 2-bromo-4-methoxy-6-methylaniline hydrobromide[1].

Step 2: Preparation of this compound

-

Suspend the 2-bromo-4-methoxy-6-methylaniline hydrobromide (62.3 mmol) in 8 M hydrochloric acid (56 ml, 448 mmol).

-

Cool the suspension to 0°C.

-

Add a solution of sodium nitrite (65.4 mmol) in water (approx. 14 ml) dropwise to the suspension.

-

After 10 minutes, neutralize the resulting solution by adding solid sodium acetate until the pH reaches 4-5.

-

In a separate flask, prepare a solution of 2-methyl-2-propanethiol (62.3 mmol) in ethanol (140 ml) and cool it to 0°C.

-

Add the neutralized diazonium salt solution dropwise to the ethanolic solution.

-

Stir the resulting mixture for 30 minutes at 0°C.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous mixture with dichloromethane (2x).

-

Wash the combined organic layers with water (3x) and then with brine.

-

Dry the organic layer with magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by preparative HPLC to yield this compound[1].

Spectroscopic Data

Directly measured spectroscopic data for this compound is not extensively available in the peer-reviewed literature. However, data from its isomer, 7-bromo-5-methoxy-1H-indazole, and predicted data provide valuable insights.

¹H NMR Spectroscopy (Reference Data for 7-bromo-5-methoxy-1H-indazole)

The following ¹H NMR data was reported for the isomeric compound, 7-bromo-5-methoxy-1H-indazole, in CDCl₃ at 300 MHz[1]. This can serve as a reference for predicting the spectrum of the 6-bromo isomer.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.05 | s | 1H |

| 7.24 | m | 1H |

| 7.04 | m | 1H |

| 3.82 | s | 3H |

Mass Spectrometry

The mass spectrum for 7-bromo-5-methoxy-1H-indazole shows a molecular ion peak at m/z 226.95 (MH)⁺[1]. Predicted mass spectrometry data for this compound is also available.

| Ion | Predicted m/z | Source |

| [M+H]⁺ | 226.98146 | |

| [M+Na]⁺ | 248.96340 | |

| [M-H]⁻ | 224.96690 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific IR and UV-Vis spectra for this compound are not currently available in public databases. General characteristic absorbances for the indazole core and functional groups would be expected.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data for indazole derivatives, which can be applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-20 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of about 0.6-0.7 mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer (e.g., TOF, Quadrupole) with an appropriate ionization source (e.g., ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Analysis: Analyze the mass spectrum for the molecular ion peak and compare the isotopic distribution with the theoretical pattern for a bromine-containing compound.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-bromo-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-bromo-5-methoxy-1H-indazole. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a detailed prediction based on the analysis of structurally related indazole derivatives. It is designed to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering a foundational understanding for spectral interpretation and guidance for experimental setup.

Predicted Spectroscopic Data Summary

The structural elucidation of this compound can be effectively achieved through ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts (δ) in parts per million (ppm) are summarized below. These predictions are based on established substituent effects on the indazole ring system. The numbering convention used for the assignments is as follows:

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Notes |

| ~10.5 - 11.5 | br s | 1H | N1-H | Chemical shift is concentration and solvent dependent; broad due to quadrupolar relaxation and exchange. |

| ~8.00 | s | 1H | H3 | Typically a singlet in 1H-indazoles. |

| ~7.65 | s | 1H | H7 | Expected to be a singlet due to the substitution pattern. |

| ~7.30 | s | 1H | H4 | Expected to be a singlet due to the substitution pattern. |

| ~3.95 | s | 3H | -OCH₃ | A sharp singlet in a region typical for methoxy groups. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment | Notes |

| ~155.0 | C5 | Carbon bearing the methoxy group, significantly deshielded. |

| ~140.0 | C7a | Quaternary carbon at the ring junction. |

| ~135.0 | C3 | Deshielded carbon in the pyrazole ring. |

| ~123.0 | C3a | Quaternary carbon at the ring junction. |

| ~120.0 | C7 | |

| ~115.0 | C6 | Carbon bearing the bromine atom. |

| ~100.0 | C4 | Shielded by the adjacent methoxy group. |

| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Solvent: DMSO-d₆

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for heterocyclic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Visualizations

The following diagrams illustrate the workflow for NMR analysis and the expected spin-spin coupling network for this compound.

Disclaimer: The NMR data presented in this guide are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is necessary to confirm these predictions. This document should be used as a reference and a guide for experimental design and data interpretation.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-bromo-5-methoxy-1H-indazole

For Immediate Release

This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of 6-bromo-5-methoxy-1H-indazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. In the absence of specific, publicly available experimental mass spectra for this molecule, this document outlines a theoretical fragmentation pattern based on established principles of mass spectrometry and the known behavior of related chemical structures.

Introduction

This compound possesses a substituted indazole core, a scaffold found in numerous biologically active compounds. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in research and development settings. This guide will propose the primary fragmentation routes under typical electron ionization (EI) mass spectrometry, providing predicted mass-to-charge ratios (m/z) for key fragments.

Molecular and Spectrometric Data

The fundamental properties and predicted mass spectrometric adducts of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇BrN₂O[1] |

| Molecular Weight | 227.06 g/mol [1] |

| Monoisotopic Mass | 225.97418 Da[2] |

| CAS Number | 1206800-17-0[1] |

Table 2: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z |

| [M]+ | 225.97363 |

| [M+H]⁺ | 226.98146 |

| [M+Na]⁺ | 248.96340 |

| [M-H]⁻ | 224.96690 |

| [M+NH₄]⁺ | 244.00800 |

| [M+K]⁺ | 264.93734 |

| [M+HCOO]⁻ | 270.97238 |

| Data sourced from PubChem.[2] |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key steps, initiated by the loss of electrons to form a molecular ion ([M]⁺•). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for all bromine-containing fragments.

The primary fragmentation events are predicted to involve the loss of a methyl radical from the methoxy group, followed by the elimination of carbon monoxide. Subsequent fragmentation of the indazole ring can also occur.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Table 3: Predicted Major Fragments and their Structures

| m/z (Isotopic Pair) | Proposed Formula | Proposed Structure/Loss |

| 226/228 | [C₈H₇BrN₂O]⁺• | Molecular Ion ([M]⁺•) |

| 211/213 | [C₇H₄BrN₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 183/185 | [C₆H₄BrN₂]⁺ | Subsequent loss of carbon monoxide (CO) |

| 104 | [C₆H₄N₂]⁺• | Loss of a bromine radical (•Br) from m/z 183/185 |

| 78 | [C₅H₄N]⁺ | Loss of hydrogen cyanide (HCN) from m/z 104 |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for acquiring the mass spectrum of this compound.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

The concentration should be in the range of 10-100 µg/mL for GC-MS analysis or a few micrograms for direct probe analysis.

Data Acquisition:

-

For GC-MS:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to ensure the elution of the compound.

-

The mass spectrometer should be set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-300).

-

-

For Direct Insertion Probe:

-

Apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample.

-

Acquire mass spectra over the desired mass range.

-

Data Analysis:

-

Identify the molecular ion peak, paying attention to the characteristic 1:1 isotopic pattern for bromine.

-

Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.

-

Compare the observed fragmentation pattern with the proposed pathways outlined in this guide.

Caption: General workflow for mass spectrometric analysis.

Conclusion

This technical guide presents a theoretically derived fragmentation pathway for this compound based on fundamental principles of mass spectrometry. The proposed fragment ions and their mass-to-charge ratios provide a valuable reference for the identification and structural elucidation of this compound in various research and development applications. Experimental verification of these proposed pathways is encouraged to further confirm the fragmentation behavior of this molecule.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 6-bromo-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 6-bromo-5-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the theoretical basis for its IR spectrum, predicted vibrational modes, a detailed experimental protocol for spectral acquisition, and a visual workflow for the experimental process.

Introduction to Infrared Spectroscopy of Indazole Derivatives

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the principle that molecular bonds and groups of bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption versus the frequency of the radiation (typically expressed in wavenumbers, cm⁻¹), creating a unique "molecular fingerprint."

For a substituted indazole like this compound, the IR spectrum is a composite of vibrations from the indazole ring system, the methoxy group, the carbon-bromine bond, and various C-H bonds. Key expected vibrations include N-H stretching, aromatic C-H stretching, C=C and C=N stretching within the heterocyclic ring, C-O stretching of the methoxy group, and C-Br stretching.

Predicted Infrared Absorption Data

Due to the absence of a publicly available experimental IR spectrum for this compound, the following table summarizes the predicted characteristic absorption bands. These predictions are based on the analysis of structurally similar compounds and established correlations for the vibrational frequencies of specific functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3300 - 3100 | N-H Stretch | Indazole Ring (N-H) | Medium, Broad |

| 3100 - 3000 | Aromatic C-H Stretch | Indazole Ring | Medium to Weak |

| 2970 - 2840 | Aliphatic C-H Stretch | Methoxy (-OCH₃) | Medium |

| ~2830 | Symmetric C-H Stretch | Methoxy (-OCH₃) | Weak, Sharp |

| 1620 - 1450 | C=C and C=N Ring Stretch | Indazole Ring | Medium to Strong |

| 1275 - 1200 | Asymmetric Ar-O-C Stretch | Aryl Methoxy Ether | Strong |

| 1050 - 1010 | Symmetric Ar-O-C Stretch | Aryl Methoxy Ether | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Substituted Benzene Ring | Strong |

| 680 - 515 | C-Br Stretch | Bromo-aromatic | Medium to Strong |

Interpretation of the Spectrum

The IR spectrum of this compound can be interpreted by analyzing these key regions:

-

N-H Region (3300 - 3100 cm⁻¹): A broad absorption band in this region is a strong indicator of the N-H stretching vibration of the indazole ring. The broadness is due to hydrogen bonding between molecules in the solid state.

-

C-H Region (3100 - 2800 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching. Peaks just below 3000 cm⁻¹ arise from the C-H stretching of the methyl group in the methoxy substituent. A particularly diagnostic, though sometimes weak, peak around 2830 cm⁻¹ is often attributed to the methoxy group's symmetric C-H stretch.[1]

-

Fingerprint Region (1620 - 500 cm⁻¹):

-

Ring Vibrations: A series of medium to strong bands between 1620 and 1450 cm⁻¹ corresponds to the stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system.

-

Ether Linkage: The most intense bands for the methoxy group are the C-O stretching vibrations. For an aryl alkyl ether, two distinct bands are expected: a strong asymmetric stretch between 1275-1200 cm⁻¹ and a medium symmetric stretch between 1050-1010 cm⁻¹.[1][2][3]

-

C-H Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands can give clues about the substitution pattern on the benzene ring.

-

Carbon-Bromine Bond: A medium to strong absorption in the lower frequency region, typically between 680-515 cm⁻¹, is characteristic of the C-Br stretching vibration.

-

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of this compound in the solid state using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Sample Preparation (ATR Method):

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount (typically 1-5 mg) of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

Data Acquisition:

-

Record the sample spectrum.

-

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Post-Acquisition Processing:

-

The collected data is processed by the instrument's software, which performs a Fourier transform of the interferogram to generate the final IR spectrum.

-

The spectrum should be baseline-corrected if necessary.

-

Peak positions (in cm⁻¹) and their intensities (transmittance or absorbance) should be labeled.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for acquiring the IR spectrum of this compound.

Caption: Experimental workflow for obtaining an IR spectrum.

Conclusion

The infrared spectrum of this compound is characterized by a unique combination of absorption bands that confirm its structural features. The presence of N-H, aromatic C-H, methoxy C-H, C=C/C=N, C-O, and C-Br vibrations can all be identified within specific regions of the spectrum. This technical guide provides researchers and drug development professionals with the foundational knowledge to predict, acquire, and interpret the IR spectrum of this important molecule, aiding in its identification and characterization during synthesis and analysis.

References

The Indazole Scaffold: A Privileged Core in Drug Discovery and its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in the field of medicinal chemistry. Its versatile chemical nature allows for a wide range of substitutions, leading to a vast library of derivatives with potent and varied biological activities. This technical guide provides a comprehensive overview of the significant pharmacological effects of substituted indazoles, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. By consolidating quantitative data, detailing key experimental methodologies, and visualizing complex biological pathways, this document aims to serve as an in-depth resource for professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity of Substituted Indazoles

Substituted indazoles have emerged as a prominent class of compounds in oncology, with several derivatives progressing to clinical use.[1][2] Their anticancer effects are often attributed to the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.

Mechanisms of Action and Structure-Activity Relationships

A primary mechanism of action for many anticancer indazoles is the inhibition of tyrosine kinases. For instance, Pazopanib and Axitinib, both FDA-approved drugs, target Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis.[1][3] The indazole core in these molecules typically acts as a hinge-binding motif within the ATP-binding pocket of the kinase.

Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the indazole ring are crucial for potent and selective kinase inhibition. For example, in a series of VEGFR-2 inhibitors, the presence of a pyrimidine moiety attached to the indazole core was found to be beneficial for activity.[4] Furthermore, substitutions on the phenyl ring appended to the indazole can significantly modulate potency, with electron-withdrawing or hydrogen bond-forming groups often leading to enhanced activity.[4]

Another important target for indazole derivatives is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[2][5] Overexpression of PLK4 is linked to tumorigenesis, and its inhibition represents a promising therapeutic strategy.[2] SAR studies on indazole-based PLK4 inhibitors have shown that N-(1H-indazol-6-yl)benzenesulfonamide is a key pharmacophore.[2] Modifications to the benzenesulfonamide portion and the indazole ring have led to the discovery of highly potent inhibitors with IC50 values in the nanomolar range.[2][5]

The Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML), is another significant target for indazole-based inhibitors.[6][7] The development of inhibitors that can overcome resistance to existing therapies, such as the T315I "gatekeeper" mutation, is a major focus. Research has shown that specific substitutions on the indazole scaffold can yield potent inhibitors of both wild-type and mutant Bcr-Abl.[8]

Quantitative Anticancer Data

The following tables summarize the in vitro inhibitory activities of representative substituted indazoles against various cancer-related targets and cell lines.

Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases

| Compound Class/Name | Target Kinase | IC50 (nM) | Reference(s) |

| Pazopanib | VEGFR-2 | 30 | [4] |

| Axitinib | PLK4 | 6.5 | [2] |

| CFI-400945 | PLK4 | 2.8 | [2] |

| Compound K22 | PLK4 | 0.1 | [2] |

| Compound 14i | PLK4 | 11.2 | [9] |

| Compound C05 | PLK4 | < 0.1 | [5][10] |

| Indazole-pyrimidine derivative 13i | VEGFR-2 | 34.5 | [4] |

| CHMFL-ABL-121 | Bcr-Abl (T315I) | 0.2 | [6] |

| AKE-72 (5) | Bcr-Abl (WT) | < 0.5 | [8] |

| AKE-72 (5) | Bcr-Abl (T315I) | 9 | [8] |

| Compound 30 | VEGFR-2 | 1.24 | [11][12] |

Table 2: Antiproliferative Activity of Indazole Derivatives against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Compound K22 | MCF-7 (Breast) | 1.3 | [2] |

| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 | [5][10] |

| Compound C05 | MCF-7 (Breast) | 0.979 | [5][10] |

| Compound C05 | H460 (Lung) | 1.679 | [5][10] |

| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | [13] |

| Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | [13] |

| Indazol-pyrimidine 4i | A549 (Lung) | 2.305 | [13] |

| Compound 6o | K562 (Leukemia) | 5.15 | [14] |

Anti-inflammatory Activity of Substituted Indazoles

Chronic inflammation is a key driver of various diseases, and the development of novel anti-inflammatory agents is of significant interest. Substituted indazoles have demonstrated potent anti-inflammatory properties through the modulation of key inflammatory pathways.[1]

Mechanisms of Action and Structure-Activity Relationships

A major mechanism underlying the anti-inflammatory effects of indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[1] SAR studies have shown that specific substitutions on the indazole ring can lead to potent and selective COX-2 inhibition. For instance, a series of (aza)indazole derivatives were developed with compound 16 exhibiting a COX-2 IC50 of 0.409 µM and excellent selectivity over COX-1.[15][16][17]

Beyond COX-2 inhibition, indazoles can also modulate other inflammatory mediators. Studies have shown that certain indazole derivatives can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] For example, 5-aminoindazole has been shown to inhibit both COX-2 and the production of these cytokines.[1] The anti-inflammatory activity of some indazol-3-ols has been attributed to the inhibition of 5-lipoxygenase, another key enzyme in the inflammatory cascade.[18]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activities of representative substituted indazoles against key inflammatory targets.

Table 3: Inhibitory Activity of Indazole Derivatives against Inflammatory Targets

| Compound Name | Target | IC50 (µM) | Reference(s) |

| 5-Aminoindazole | COX-2 | 12.32 | [1] |

| 6-Nitroindazole | COX-2 | 19.22 | [1] |

| Indazole | COX-2 | 23.42 | [1] |

| Indazole | TNF-α | 220.11 | [1] |

| 5-Aminoindazole | TNF-α | 230.19 | [1] |

| 6-Nitroindazole | IL-1β | 100.75 | [1] |

| Indazole | IL-1β | 120.59 | [1] |

| Compound 16 | COX-2 | 0.409 | [15][16][17] |

| 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27) | 5-Lipoxygenase | 0.044 | [18] |

Antimicrobial Activity of Substituted Indazoles

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted indazoles have shown promise as potent antibacterial and antifungal agents.

Mechanisms of Action and Structure-Activity Relationships

The antimicrobial activity of indazole derivatives can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[19] SAR studies have demonstrated that the nature and position of substituents on the indazole ring are critical for antimicrobial potency. For example, in a series of N-methyl-3-aryl indazoles, compounds with specific substitutions on the aryl ring exhibited significant activity against both Gram-positive and Gram-negative bacteria.[20] The presence of electron-withdrawing groups on the aryl ring was found to be favorable for activity against Xanthomonas campestris.[20]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of representative substituted indazoles against various microbial strains.

Table 4: Antimicrobial Activity of N-methyl-3-aryl Indazole Derivatives (Zone of Inhibition in mm)

| Compound | Xanthomonas campestris | Bacillus megaterium | Escherichia coli | Candida albicans | Reference |

| 5a | 21 | 15 | 15 | - | [20] |

| 5f | 22 | - | - | - | [20] |

| 5i | 23 | - | - | - | [20] |

| 5j | - | 16 | 16 | - | [20] |

| Streptomycin | 28 | 37 | 39 | - | [20] |

Note: '-' indicates no significant activity observed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments commonly used to evaluate the biological activities of substituted indazoles.

Protocol 1: MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the substituted indazole derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the substituted indazole derivative at various concentrations in a kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Activity

This method assesses the ability of a compound to inhibit the growth of microorganisms.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Inoculation of Agar Plates: Uniformly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) in a petri dish.

-

Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the substituted indazole solution at a specific concentration into each well. Include a positive control (standard antibiotic) and a negative control (solvent).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Protocol 4: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo assay evaluates the anti-inflammatory potential of a compound.

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the substituted indazole derivative or a vehicle control to the rats via an appropriate route (e.g., oral or intraperitoneal).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Signaling Pathways and Visualizations

Understanding the molecular pathways affected by substituted indazoles is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: General workflow for Western blot analysis.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by indazole derivatives.

Caption: Role of PLK4 in centriole duplication and its inhibition by indazole derivatives.

Caption: The COX-2 pathway in inflammation and its inhibition by indazole derivatives.

This in-depth guide highlights the significant potential of substituted indazoles as a versatile scaffold for the development of novel therapeutics. The provided quantitative data, detailed experimental protocols, and visual representations of key biological pathways are intended to empower researchers and scientists in their pursuit of new and effective treatments for a range of human diseases.

References

- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

The Indazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the design and development of a wide array of therapeutic agents targeting a diverse range of biological targets. This technical guide provides a comprehensive overview of the pivotal role of the indazole scaffold in drug discovery, detailing its synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships.

Synthesis of the Indazole Core

The synthetic accessibility of the indazole nucleus is a key factor contributing to its prevalence in medicinal chemistry. Numerous synthetic strategies have been developed to construct the indazole ring system, allowing for the introduction of various substituents at different positions. These methods can be broadly categorized into classical and modern approaches.

Classical Synthetic Routes:

Traditional methods for indazole synthesis often involve cyclization reactions starting from readily available precursors. One of the most common methods is the Davis-Beirut reaction , which involves the reaction of a 2-nitrobenzaldehyde with an aniline, followed by reductive cyclization. Another classical approach is the Jacobson synthesis , which utilizes the diazotization of 2-amino-N-alkylanilines.

Modern Synthetic Methodologies:

More contemporary approaches often employ transition-metal-catalyzed cross-coupling reactions, offering greater efficiency and functional group tolerance. The Buchwald-Hartwig amination of 3-haloindazoles with various amines is a powerful tool for the synthesis of N-substituted 3-aminoindazoles.[1] Similarly, palladium-catalyzed intramolecular C-N bond formation from o-alkynyl azoarenes provides an efficient route to indazole derivatives.

A general workflow for the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles is depicted below:

Diverse Biological Activities of Indazole Derivatives

The indazole scaffold is a versatile pharmacophore that has been incorporated into molecules exhibiting a broad spectrum of biological activities. This has led to the development of numerous clinical candidates and marketed drugs for various therapeutic areas.[2][3]

Anticancer Activity

The most prominent application of the indazole scaffold is in the development of anticancer agents, particularly as protein kinase inhibitors .[4] Several FDA-approved drugs, including Pazopanib, Axitinib, and Niraparib, feature an indazole core.[2][5][6]

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | HUVEC (VEGF-induced proliferation) | 0.02 | [7] |

| Axitinib | VEGFR-1, -2, -3 | Endothelial Cells | 0.1 - 1.2 | [8] |

| Niraparib | PARP-1, PARP-2 | BRCA-1 deficient cancer cells | - | [9] |

| Compound 6o | - | K562 (Chronic Myeloid Leukemia) | 5.15 | [10] |

| Compound 5k | - | Hep-G2 (Hepatoma) | 3.32 | [10] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the indazole test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Anti-inflammatory Activity